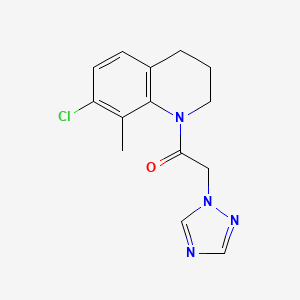
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It was first synthesized in the late 1980s and has since been widely used in scientific research to better understand the role of glutamate receptors in neurological processes.
Mechanism of Action
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone acts as a competitive antagonist of the AMPA receptor, specifically binding to the receptor's pore-forming subunit and preventing the influx of calcium ions into the cell. This inhibition of calcium influx can have a variety of downstream effects on cellular signaling pathways, ultimately leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In addition to its effects on AMPA receptor function, (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has also been shown to modulate other ion channels and neurotransmitter systems, such as NMDA receptors and GABAergic transmission. These effects can have a variety of downstream consequences on neuronal signaling and plasticity.
Advantages and Limitations for Lab Experiments
One advantage of (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of this receptor subtype in experimental settings. However, its use is limited by its relatively short half-life and potential off-target effects on other neurotransmitter systems.
Future Directions
There are a number of potential future directions for research involving (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone. One area of interest is the role of AMPA receptors in various disease states, such as epilepsy, stroke, and neurodegenerative disorders. Additionally, further investigation into the downstream signaling pathways affected by (7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone could provide insights into the broader role of glutamate signaling in neuronal function and dysfunction. Finally, the development of more selective and longer-lasting AMPA receptor antagonists could provide even more precise tools for investigating the role of these receptors in neurological processes.
Synthesis Methods
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone is typically synthesized through a multi-step process involving the condensation of various starting materials. One common synthesis method involves the reaction of 7-chloro-8-methylquinoline with 4-chlorobutanone in the presence of a base, followed by further reactions to introduce the dioxane moiety.
Scientific Research Applications
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone has been extensively used in scientific research to investigate the role of AMPA receptors in various neurological processes, including learning and memory, synaptic plasticity, and excitotoxicity. It has also been used to study the effects of AMPA receptor dysfunction in various disease states, such as epilepsy, stroke, and neurodegenerative disorders.
properties
IUPAC Name |
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-10-12(16)5-4-11-3-2-6-17(14(10)11)15(18)13-9-19-7-8-20-13/h4-5,13H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWWYNZTWRPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(CCC2)C(=O)C3COCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-chloro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1,4-dioxan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)


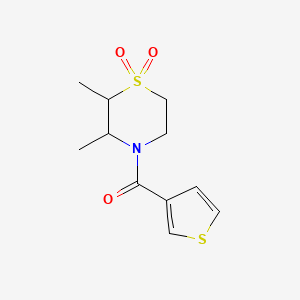
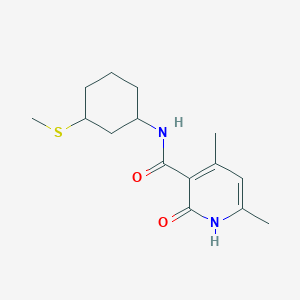
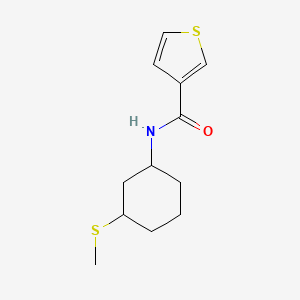
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
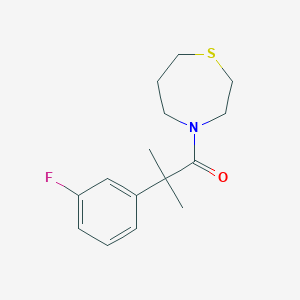
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
